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Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

Cat. No.: B019697 Get Quote

Accurate characterization of 4-(Boc-amino)-1-butanol relies on a cohesive interpretation of

multiple analytical techniques. The molecular formula is C₉H₁₉NO₃ with a molecular weight of

approximately 189.25 g/mol .[3]

¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments.

The key to interpretation is understanding the influence of the electronegative oxygen and

nitrogen atoms, which deshield adjacent protons, causing them to resonate at a higher

chemical shift (further downfield).

-C(CH₃)₃ (Boc group): A large singlet peak integrating to 9 protons, typically observed around

δ 1.44 ppm. This is the hallmark signal of the tert-butyl group.

-CH₂-OH (C4): A triplet around δ 3.63 ppm. This signal is downfield due to the direct

attachment of the hydroxyl group. It appears as a triplet because it is coupled to the two

adjacent protons on C3.

-NH-CH₂- (C1): A quartet (or triplet of triplets) around δ 3.13 ppm. These protons are

adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled

to both the NH proton and the two protons on C2.

Internal Methylene Groups (-CH₂-CH₂-): The two central methylene groups (C2 and C3)

appear as overlapping multiplets in the region of δ 1.50-1.60 ppm. Their signals are more
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complex due to coupling with protons on both adjacent carbons.

-NH-: A broad singlet or triplet around δ 4.5-5.0 ppm. The chemical shift and multiplicity of

this proton can vary significantly depending on the solvent, concentration, and temperature

due to hydrogen bonding and exchange rates.

¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the presence of all 9 unique carbon atoms in the

molecule.

-C(CH₃)₃ (Boc quaternary C): A signal around δ 79.0 ppm.

-CH₂-OH (C4): The carbon attached to the hydroxyl group is the most deshielded of the

aliphatic chain, appearing around δ 62.5 ppm.

-NH-CH₂- (C1): The carbon adjacent to the nitrogen appears around δ 40.5 ppm.

-C(CH₃)₃ (Boc methyl C's): A strong signal for the three equivalent methyl carbons at δ 28.4

ppm.

Internal Methylene Groups (C2, C3): The remaining two methylene carbons are found

upfield, typically around δ 29.5 ppm and δ 26.5 ppm.

C=O (Carbamate): The carbonyl carbon of the Boc group is significantly deshielded and

appears around δ 156.0 ppm.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight. Using electrospray

ionization (ESI), one would expect to observe the following ions:

[M+H]⁺: ~190.14 m/z

[M+Na]⁺: ~212.12 m/z

Comparative Analysis: Distinguishing Homologs
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In a laboratory setting, it is crucial to differentiate 4-(Boc-amino)-1-butanol from its shorter and

longer chain homologs, 3-(Boc-amino)-1-propanol and 5-(Boc-amino)-1-pentanol, which may

be used in similar applications.[4][5] The primary distinction in their NMR spectra arises from

the number of methylene groups and the resulting changes in chemical shifts.

Compound Molecular Weight
Key ¹H NMR
Chemical Shifts
(ppm, approx.)

Key ¹³C NMR
Chemical Shifts
(ppm, approx.)

3-(Boc-amino)-1-

propanol
175.23

-CH₂OH: ~3.60, -

NHCH₂-: ~3.20, -

CH₂-: ~1.70

-CH₂OH: ~60.5, -

NHCH₂-: ~39.0, -

CH₂-: ~32.0

4-(Boc-amino)-1-

butanol
189.25[2]

-CH₂OH: ~3.63, -

NHCH₂-: ~3.13, -

CH₂CH₂-: ~1.56

-CH₂OH: ~62.5, -

NHCH₂-: ~40.5, -

CH₂CH₂-: ~29.5, 26.5

5-(Boc-amino)-1-

pentanol
203.28[5]

-CH₂OH: ~3.60, -

NHCH₂-: ~3.10, -

CH₂CH₂CH₂-: ~1.30-

1.55

-CH₂OH: ~62.8, -

NHCH₂-: ~40.8, -

CH₂CH₂CH₂-: ~32.5,

29.5, 23.0

As the alkyl chain lengthens, the chemical shifts of the internal methylene groups (-CH₂-) move

further upfield (lower ppm), becoming more shielded from the electron-withdrawing effects of

the terminal functional groups. The presence of four distinct signals for the butyl chain carbons

in the ¹³C NMR spectrum of 4-(Boc-amino)-1-butanol is a definitive identifier compared to the

three signals for the propanol and five for the pentanol derivative.[6]

Best Practices for Spectral Confirmation: A
Validated Workflow
To ensure trustworthy and reproducible results, a systematic approach to sample preparation

and data analysis is required.

Experimental Protocol
Sample Preparation (NMR):
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Accurately weigh approximately 10-20 mg of the 4-(Boc-amino)-1-butanol sample.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube. Chloroform-d (CDCl₃) is often preferred for its ability to dissolve the

compound well and for its simple solvent residual peak.

Ensure the solution is clear and homogenous. If not, gentle warming or sonication may be

required.

Sample Preparation (MS):

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

If necessary, add a trace amount of formic acid or sodium acetate to promote the

formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like HSQC) on a

spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a

good signal-to-noise ratio.

MS: Infuse the sample solution into an ESI-MS system and acquire data in positive ion

mode over a relevant mass range (e.g., m/z 100-500).

Data Interpretation:

First, analyze the mass spectrum to confirm the molecular weight. The presence of a peak

at m/z ~190 or ~212 is strong evidence for the correct compound.

Next, examine the ¹³C NMR to count the number of carbon signals. For 4-(Boc-amino)-1-
butanol, seven distinct signals (with two overlapping for the internal methylenes) are

expected.

Finally, interpret the ¹H NMR spectrum. Confirm the presence of the large 9H singlet for

the Boc group and the characteristic signals for the methylene groups adjacent to the N
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and O atoms. Check that the integration values correspond to the number of protons in

each environment.

Sample Preparation

Data Acquisition

Data Interpretation & Confirmation

Dissolve 10-20 mg
in 0.6 mL CDCl₃

Acquire ¹H & ¹³C NMR
(400+ MHz)

Prepare 0.1 mg/mL
solution in MeOH

Acquire ESI-MS
(Positive Ion Mode)

Confirm MW
(e.g., [M+H]⁺ at m/z ~190)

Confirm Carbon Count
(7 unique signals)

Provides Formula

Assign Structure
(Shifts, Multiplicity, Integration)

Structure Confirmed
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Workflow for Spectral Confirmation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b019697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Common Impurities
Deviations from the expected spectra often indicate the presence of impurities. Understanding

the synthesis and handling of 4-(Boc-amino)-1-butanol allows for the prediction of likely

contaminants. The Boc group is notoriously sensitive to acid and can be cleaved

unintentionally.[7][8]

Unreacted Starting Material (4-Amino-1-butanol):

¹H NMR: Appearance of new, sharper signals for the methylene groups adjacent to the

now-free amine (~δ 2.7 ppm) and the alcohol (~δ 3.6 ppm).[9] The characteristic 9H

singlet of the Boc group will be absent for this species.

MS: A peak corresponding to the molecular weight of 4-amino-1-butanol ([M+H]⁺ at m/z

~90.1).

Accidental Deprotection:

This results in the formation of 4-amino-1-butanol, and the spectral indicators will be the

same as for unreacted starting material. This can occur during workup with acidic solutions

or upon prolonged storage in non-neutral conditions.[10]

Di-tert-butyl dicarbonate ((Boc)₂O):

¹H NMR: A single, sharp singlet at ~δ 1.5 ppm. This impurity is common if excess reagent

is used during the protection step.

tert-Butanol:

A byproduct of both the protection reaction and any degradation of the Boc group.

¹H NMR: A sharp singlet at ~δ 1.28 ppm.
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Logic for Impurity Identification
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By cross-referencing these potential impurity signatures with the acquired data, researchers

can confidently assess the purity of their 4-(Boc-amino)-1-butanol and make informed

decisions for subsequent experimental steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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